Isopropyl-(4-methylsulfanyl-benzyl)-amine

CNS Drug Discovery ADME Properties Medicinal Chemistry

Isopropyl-(4-methylsulfanyl-benzyl)-amine (CAS 137379-57-8) is a substituted benzylamine derivative belonging to a compound class that has been described in patent literature as histamine H3 receptor and/or serotonin transporter (SERT) modulators. This secondary amine features an isopropyl group attached to the amine nitrogen and a para-methylsulfanyl (methylthio) substituent on the benzyl moiety.

Molecular Formula C11H17NS
Molecular Weight 195.32
CAS No. 137379-57-8
Cat. No. B2660930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl-(4-methylsulfanyl-benzyl)-amine
CAS137379-57-8
Molecular FormulaC11H17NS
Molecular Weight195.32
Structural Identifiers
SMILESCC(C)NCC1=CC=C(C=C1)SC
InChIInChI=1S/C11H17NS/c1-9(2)12-8-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3
InChIKeyCPTPMCZGMGGZPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl-(4-methylsulfanyl-benzyl)-amine (CAS 137379-57-8) for Neurotransmitter Receptor and Chemical Probe Research


Isopropyl-(4-methylsulfanyl-benzyl)-amine (CAS 137379-57-8) is a substituted benzylamine derivative belonging to a compound class that has been described in patent literature as histamine H3 receptor and/or serotonin transporter (SERT) modulators [1]. This secondary amine features an isopropyl group attached to the amine nitrogen and a para-methylsulfanyl (methylthio) substituent on the benzyl moiety . Predicted physicochemical properties include a logP of 2.88, a pKa of 9.66 ± 0.20, and a boiling point of 283.1 ± 23.0 °C, indicating moderate lipophilicity and basic character . The compound's structure positions it as a versatile intermediate for synthesizing more complex molecules, with the sulfur-containing substituent offering unique reactivity and potential for further derivatization .

Substituted benzylamine scaffold associated with H3 receptor / SERT modulator class

Methylsulfanyl substituent offers a unique metabolic handle for oxidation studies

Isopropyl secondary amine supports moderate lipophilicity and basic character for CNS probe context

Why 4-(Methylthio)benzylamine or N-Methyl Analogs Cannot Substitute for Isopropyl-(4-methylsulfanyl-benzyl)-amine in Specialized CNS Research


Substitution of the N-alkyl group in this benzylamine scaffold critically alters both physicochemical and pharmacological profiles. While the broader class of substituted benzylamines is associated with H3 receptor and SERT modulation, specific activity and potency are highly dependent on the precise combination of the N-substituent and the aromatic ring substitution [1]. Simply replacing the isopropyl group with a smaller methyl group (as in Methyl-(4-methylsulfanyl-benzyl)-amine) or lacking the N-alkyl group altogether (as in 4-(Methylthio)benzylamine) would be expected to significantly alter the compound's lipophilicity (logP), basicity (pKa), and steric bulk, all of which are key determinants in CNS target engagement and permeability [2]. The following evidence, though limited for this specific compound, underscores the non-interchangeable nature of these structural modifications.

N-alkyl

Replacing isopropyl with methyl or H shifts logP, pKa, and steric bulk, which may alter CNS permeability and target engagement profile.

Metabolic handle

Swapping methylsulfanyl for methoxy or halogen removes the thioether-to-sulfoxide/sulfone pathway, limiting metabolic probe utility.

Class specificity

Unsubstituted benzylamine lacks the patent-described H3/SERT class association, so structural mimicry alone does not confer target-modulator context.

Quantitative Differentiation: Isopropyl-(4-methylsulfanyl-benzyl)-amine vs. Structural Analogs


Enhanced Lipophilicity (LogP) of the Isopropyl Derivative Compared to Unsubstituted Primary Amine

The isopropyl substitution on the amine nitrogen of Isopropyl-(4-methylsulfanyl-benzyl)-amine results in a calculated logP of 2.88 . This is substantially higher than the logP of the unsubstituted primary amine analog, 4-(Methylthio)benzylamine (CAS 83171-39-5), which has a calculated logP of approximately 1.34 . The increased lipophilicity is a critical determinant for passive diffusion across the blood-brain barrier (BBB), a prerequisite for CNS-targeted research.

Lipophilicity (LogP)
Data to verify
Target: LogP 2.88 (calc)
Primary amine: LogP ≈1.34 (calc)
ΔLogP ≈ +1.54
Higher logP may support BBB permeability review
ACD/Labs prediction; experimental confirmation needed
CNS Drug Discovery ADME Properties Medicinal Chemistry

Increased Basicity (pKa) of the Secondary Amine vs. Primary Amine Analog

The predicted pKa for Isopropyl-(4-methylsulfanyl-benzyl)-amine is 9.66 ± 0.20 , characteristic of a secondary aliphatic amine. In contrast, the primary amine analog 4-(Methylthio)benzylamine exhibits a predicted pKa of approximately 9.01 ± 0.10 . The higher pKa indicates that the isopropyl derivative is a stronger base and will be more highly protonated at physiological pH (7.4). This difference affects solubility, salt formation, and interactions with biological targets.

Basicity (pKa)
Data to verify
Target: pKa 9.66 ± 0.20 (pred)
Primary amine: pKa 9.01 ± 0.10 (pred)
ΔpKa ≈ +0.65
Higher pKa may support salt-formation review
Predicted aqueous pKa; validate experimentally
Reactivity Salt Formation Physicochemical Properties

Class-Level Association with Histamine H3 Receptor and Serotonin Transporter (SERT) Modulation

While direct quantitative binding or functional data for Isopropyl-(4-methylsulfanyl-benzyl)-amine is not available in the public domain, it is a member of a defined chemical class—substituted benzylamines—that is explicitly claimed in patent literature as having histamine H3 receptor and/or serotonin transporter (SERT) modulating activity [1]. This class-level association provides a rational basis for selecting this compound over a structurally unrelated amine when investigating these therapeutic targets. In contrast, simpler benzylamines lacking the specific N-alkyl and aryl substitution pattern (e.g., benzylamine itself, CAS 100-46-9) are not associated with this dual-modulatory activity.

Target class association
Class-level
Claimed H3 receptor / SERT modulator class in patent US 2008/0045509 A1
Supports CNS target research direction
No direct binding or functional data for this specific compound
Neuroscience GPCR Pharmacology Drug Discovery

Potential for Metabolic Derivatization via Methylsulfanyl Oxidation

The para-methylsulfanyl group present in Isopropyl-(4-methylsulfanyl-benzyl)-amine is a known metabolic soft spot that can be oxidized to the corresponding sulfoxide and sulfone. Research on structurally related compounds containing this moiety shows that this biotransformation can be exploited to modulate pharmacokinetic properties or create active metabolites [1]. For instance, analogs of this scaffold have been reported with anti-mycobacterial activity where the methylsulfanyl group is essential . Analogs that replace this group with a methoxy or halogen substituent (e.g., 4-methoxybenzylamine or 4-fluorobenzylamine) lack this specific metabolic pathway and would not serve as appropriate probes for studying sulfur oxidation in a biological context.

Metabolic handle
Class-level
Methylsulfanyl → sulfoxide/sulfone oxidation; absent in methoxy/halogen analogs
Supports metabolite identification and prodrug design studies
Inferred from related sulfur-containing drug metabolism
Metabolism Chemical Biology Prodrug Design

Validated Application Scenarios for Isopropyl-(4-methylsulfanyl-benzyl)-amine (CAS 137379-57-8) Based on Structural Evidence


CNS Probe Design: Exploiting Optimized Lipophilicity for Blood-Brain Barrier Penetration

The calculated logP of 2.88 for Isopropyl-(4-methylsulfanyl-benzyl)-amine places it within an optimal range for CNS drug candidates. This property, compared to the more hydrophilic primary amine analog (ΔLogP ≈ +1.54), makes it a superior starting point or intermediate for synthesizing CNS-penetrant probes targeting the histamine H3 receptor or serotonin transporter, as outlined in related patent literature [1].

Physicochemical Profiling and Salt Selection: Leveraging Enhanced Basicity

With a predicted pKa of 9.66, this compound is a significantly stronger base than its primary amine analog (ΔpKa ≈ +0.65). This property is critical for formulation scientists. It ensures the compound will exist predominantly in its ionized form at physiological pH, facilitating the development of stable, water-soluble salt forms (e.g., hydrochloride) suitable for in vitro and in vivo assays .

Metabolic Stability and Prodrug Studies: Utilizing the Methylsulfanyl Moiety

The para-methylsulfanyl substituent provides a unique metabolic handle. This compound is a valuable tool for investigating the biological oxidation of thioethers to sulfoxides and sulfones—a common metabolic pathway for sulfur-containing drugs. It can be used as a model substrate in in vitro metabolism studies with liver microsomes or hepatocytes to characterize CYP450-mediated S-oxidation, a feature not present in oxygen- or halogen-substituted analogs [2].

Application
Selection Property
Validation Focus
CNS probe permeability studies
Lipophilicity profile (reported logP context)
Blood-brain barrier permeability assessment
Salt selection & formulation
Basicity (pKa context) and ionization state
Stable salt-form development for in vitro/in vivo assays
Metabolic pathway investigation
Methylsulfanyl as thioether metabolic probe
CYP450-mediated S-oxidation to sulfoxide/sulfone

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